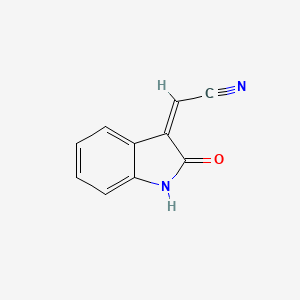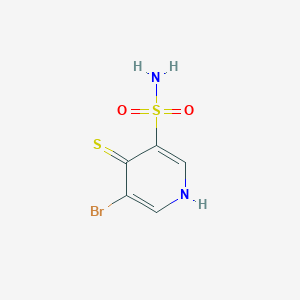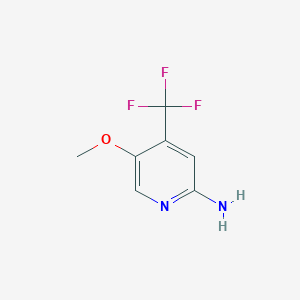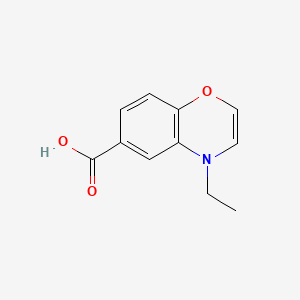
2-Methyl-3-(pyridin-2-yl)acrylic acid hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyl-3-(pyridin-2-yl)acrylic acid hydrochloride is an organic compound with the molecular formula C9H9NO2·HCl It is a derivative of acrylic acid, where the hydrogen atom at the 3-position is replaced by a pyridin-2-yl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3-(pyridin-2-yl)acrylic acid hydrochloride typically involves the reaction of 2-methylpyridine with acrylic acid under specific conditions. One common method involves the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, where 2-methylpyridine is reacted with an appropriate boronic acid derivative of acrylic acid in the presence of a palladium catalyst and a base .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial settings to achieve the desired product quality.
化学反応の分析
Types of Reactions
2-Methyl-3-(pyridin-2-yl)acrylic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.
Substitution: The pyridin-2-yl group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can lead to a variety of substituted pyridinyl derivatives.
科学的研究の応用
2-Methyl-3-(pyridin-2-yl)acrylic acid hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.
Biology: The compound can be used in the study of enzyme interactions and as a ligand in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products
作用機序
The mechanism of action of 2-Methyl-3-(pyridin-2-yl)acrylic acid hydrochloride involves its interaction with specific molecular targets. The pyridin-2-yl group can bind to metal ions or enzyme active sites, influencing the activity of these biological molecules. The compound may also participate in hydrogen bonding and π-π interactions, affecting its binding affinity and specificity .
類似化合物との比較
Similar Compounds
3-(2-Pyridyl)acrylic acid: Similar in structure but lacks the methyl group at the 2-position.
2-(Pyridin-2-yl)acetic acid: Contains an acetic acid moiety instead of the acrylic acid moiety.
Perampanel: A pyridine derivative used as an anticonvulsant.
Uniqueness
2-Methyl-3-(pyridin-2-yl)acrylic acid hydrochloride is unique due to the presence of both the methyl and pyridin-2-yl groups, which confer specific chemical and biological properties. This combination allows for unique interactions with biological targets and makes it a valuable compound in various research and industrial applications .
特性
分子式 |
C9H10ClNO2 |
|---|---|
分子量 |
199.63 g/mol |
IUPAC名 |
2-methyl-3-pyridin-2-ylprop-2-enoic acid;hydrochloride |
InChI |
InChI=1S/C9H9NO2.ClH/c1-7(9(11)12)6-8-4-2-3-5-10-8;/h2-6H,1H3,(H,11,12);1H |
InChIキー |
NEBYARORPPKCJT-UHFFFAOYSA-N |
正規SMILES |
CC(=CC1=CC=CC=N1)C(=O)O.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![methyl N-{5'-nitro-1',2'-dihydrospiro[cyclopentane-1,3'-indol]-2'-ylidene}sulfamate](/img/structure/B11824534.png)



![2-[(2,6-Dichlorophenyl)phenylamino]-2-oxoacetyl Chloride](/img/structure/B11824562.png)

![[(1-Chloro-2,2,2-trifluoroethyl)thio]acetyl chloride](/img/structure/B11824568.png)
![3-[3-(trifluoromethyl)phenyl]but-2-enoic acid](/img/structure/B11824574.png)


![2-(2,3,4,5,6-pentafluorophenyl)-3H,5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-1-ium tetrafluoroborate](/img/structure/B11824590.png)

